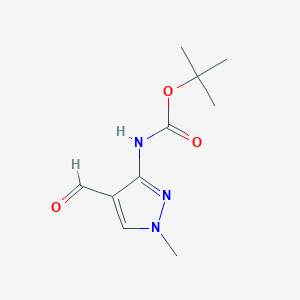

tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-formyl-1-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-7(6-14)5-13(4)12-8/h5-6H,1-4H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIOALOZEATKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C=C1C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080412-77-5 | |

| Record name | tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to form the desired product . The reaction typically proceeds under mild conditions and can be carried out in a solvent-free environment, making it an efficient and environmentally friendly process .

Chemical Reactions Analysis

tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, such as forming Schiff bases with amines, which can modulate the activity of enzymes and receptors. The pyrazole ring can interact with biological macromolecules, influencing their function and leading to the observed biological activities .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyrazole Analogs

Key Observations :

- Substituent Effects: The 4-formyl group in the target compound distinguishes it from analogs with 4-amino (e.g., ) or 5-hydroxy (e.g., ) substituents.

- Synthetic Relevance :

Non-Pyrazole tert-Butyl Carbamates

Table 2: Comparison with Heterocyclic and Alicyclic Carbamates

Key Observations :

- Structural Diversity :

- Bicyclic and piperidine-based carbamates (e.g., ) prioritize scaffold rigidity and basicity, contrasting with the planar pyrazole core of the target compound.

- Example 75 () demonstrates higher molecular complexity (MW 615.7) with a pyrazolo-pyrimidine core, suggesting specialized roles in kinase inhibition.

- Functional Group Synergy :

- The Boc group universally enhances stability across analogs, but the pyrazole’s electronic profile (e.g., formyl vs. bicyclo frameworks) dictates reactivity in downstream applications.

Biological Activity

Tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological effects, drawing from various research findings and case studies.

Structural Properties

The molecular formula of tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is CHNO, and its structure can be represented as follows:

- SMILES : CC(C)(C)OC(=O)NC1=NN(C=C1C=O)C

- InChI : InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-7(6-14)5-13(4)12-8/h5-6H,1-4H3,(H,11,12,15)

Synthesis

The synthesis of tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves several steps typically including the formation of the pyrazole ring followed by carbamate formation. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized using methods involving condensation reactions and subsequent modifications .

The biological activity of tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and antimicrobial properties. The compound's structure allows it to potentially inhibit specific enzymes or receptors involved in disease processes .

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. While specific data on tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is limited, similar compounds have shown efficacy against drug-resistant bacteria such as Acinetobacter baumannii .

- Anti-inflammatory Potential : Research on related pyrazole compounds has demonstrated their ability to inhibit pro-inflammatory cytokines. For instance, certain derivatives have shown IC values in the low micromolar range against cytokine production, indicating potential for use in treating inflammatory diseases .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, similar to other pyrazole derivatives that target kinases involved in cancer progression. This mechanism could provide a pathway for therapeutic applications in oncology .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer: This compound is typically synthesized via carbamate protection of the pyrazole amine. A two-step approach is common: (1) Introduction of the tert-butyloxycarbonyl (Boc) group to the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) or THF. (2) Formylation at the 4-position using reagents such as DMF/POCl₃ (Vilsmeier-Haack reaction) or hexamethylenetetramine (HMTA) under acidic conditions. Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), reaction temperature (0–25°C for Boc protection, 80–100°C for formylation), and stoichiometric ratios (1.2–2.0 eq Boc₂O). Monitoring via TLC or LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the formyl proton resonates as a sharp singlet (~9.8–10.2 ppm). Pyrazole ring protons show distinct splitting patterns (e.g., 1-methyl at ~3.8–4.0 ppm) .

- FT-IR : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) groups.

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.

- XRD : For crystalline derivatives, SHELX software refines bond lengths/angles, resolving ambiguities in regiochemistry .

Q. How can impurities be removed during purification of this compound?

- Methodological Answer: After synthesis, impurities (unreacted Boc₂O, byproducts) are removed via:

- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) with 0.1% TEA to mitigate tailing.

- Recrystallization : Polar solvents like MeOH/water or EtOAc/hexane yield high-purity crystals.

- Acidic/Basic Washes : For residual amines or acids, employ 1M HCl (for unreacted pyrazole) or saturated NaHCO₃ (for Boc reagents) .

Advanced Research Questions

Q. How can contradictory NMR and XRD data for tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate derivatives be resolved?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric Boc groups in NMR) vs. static crystal structures. To resolve:

- VT-NMR : Acquire spectra at varying temperatures (e.g., 25°C to −40°C) to observe coalescence of split peaks.

- DFT Calculations : Compare computed NMR shifts (Gaussian/B3LYP) with experimental data to validate tautomeric or conformational states.

- SHELXL Refinement : Use high-resolution XRD data (≤1.0 Å) to model disorder or hydrogen bonding networks .

Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?

- Methodological Answer: The formyl group enables participation in MCRs like Ugi or Biginelli reactions. For example:

- Ugi Reaction : React with amines, isocyanides, and carboxylic acids to generate peptidomimetics. Optimize solvent (MeOH or DCE) and catalyst (TFA for Boc deprotection).

- Schiff Base Formation : Condense with primary amines to form imine-linked pharmacophores. Monitor via ¹H NMR (disappearance of formyl proton at ~10 ppm) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Fukui Indices : Calculate using DFT to identify electrophilic (formyl carbon) and nucleophilic (pyrazole N) sites.

- MD Simulations : Simulate solvation effects (e.g., DMSO vs. water) on Boc group stability.

- pKa Prediction : Tools like MarvinSketch estimate pyrazole N-H acidity (pKa ~10–12), guiding deprotection strategies (e.g., TFA vs. HCl/dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.